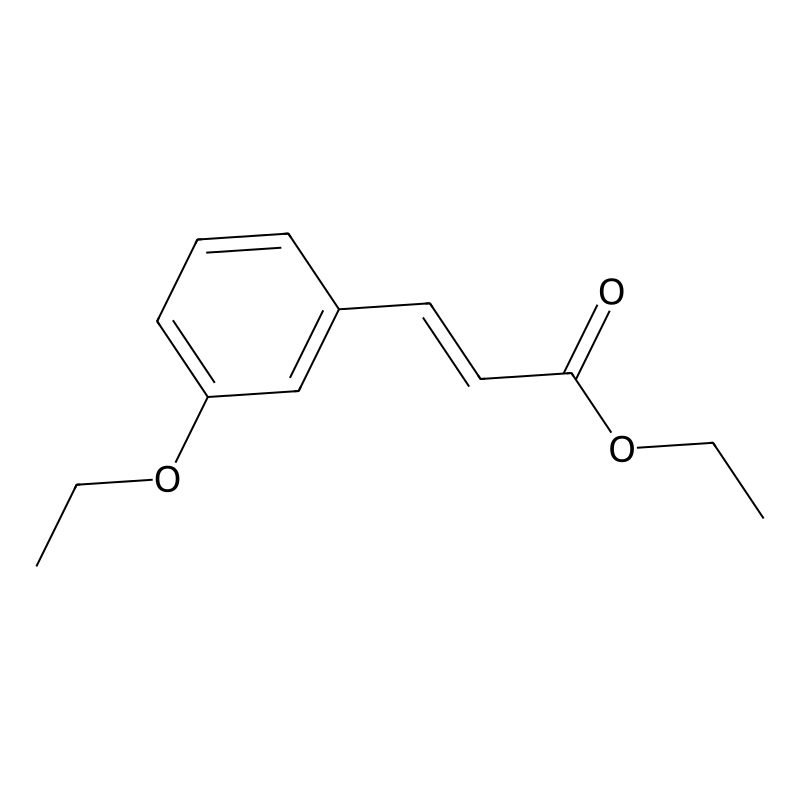

Ethyl trans-3-ethoxycinnamate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Ethyl trans-3-ethoxycinnamate is an organic compound with the molecular formula C₁₃H₁₆O₃. It features a trans configuration around the double bond, which is significant for its chemical properties and biological activity. The structure includes an ethoxy group attached to the aromatic ring, contributing to its unique characteristics. Ethyl trans-3-ethoxycinnamate is primarily recognized for its potential applications in pharmaceuticals and cosmetics due to its UV-filtering properties and biological activities.

- Knoevenagel Condensation: This reaction involves the formation of a carbon-carbon bond between an aldehyde and a compound containing an active hydrogen atom, leading to the creation of α,β-unsaturated compounds .

- Hydrolysis: Under acidic or basic conditions, ethyl trans-3-ethoxycinnamate can hydrolyze to yield the corresponding carboxylic acid and ethanol.

- Reduction: The double bond in ethyl trans-3-ethoxycinnamate can be reduced to form saturated esters or alcohols.

Research indicates that ethyl trans-3-ethoxycinnamate exhibits various biological activities, including:

- Anti-inflammatory Properties: Studies have shown that it can limit leukotriene B4 production, suggesting potential use in treating inflammatory conditions .

- Anticancer Activity: It has been identified as a compound with anti-metastatic properties against melanoma cells, acting as an inhibitor of NFκB activation and promoting apoptosis in cancer cells .

Ethyl trans-3-ethoxycinnamate can be synthesized through several methods:

- Knoevenagel Condensation: This method involves the reaction of an ethyl ester with an aldehyde in the presence of a base (such as piperidine) to form the desired product. The reaction typically requires mild conditions and yields high purity .

- Esterification Reactions: The compound can also be synthesized through esterification of cinnamic acid derivatives with ethanol under acidic conditions.

Ethyl trans-3-ethoxycinnamate finds applications in various fields:

- Cosmetics: It is used as a UV filter in sunscreens and other cosmetic products to protect skin from harmful UV radiation.

- Pharmaceuticals: Its anti-inflammatory and anticancer properties make it a candidate for therapeutic applications in treating skin diseases and cancers.

Studies on ethyl trans-3-ethoxycinnamate have revealed interactions with several biological pathways:

- NFκB Pathway: It inhibits NFκB activation, which is crucial in inflammation and cancer progression. This inhibition suggests that it may enhance the efficacy of existing cancer therapies when used in combination .

- Cell Viability: In vitro studies have demonstrated its ability to reduce cell viability in cancer cell lines, indicating potential as a chemotherapeutic agent .

Several compounds share structural similarities with ethyl trans-3-ethoxycinnamate, each exhibiting unique properties:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Ethyl p-methoxycinnamate | α,β-unsaturated ester | Anti-inflammatory, anticancer |

| Ethyl 4-methoxycinnamate | α,β-unsaturated ester | UV-filtering agent |

| Benzophenone-3 | UV filter | Skin protection |

| Ethylhexyl methoxycinnamate | UV filter | Skin protection |

Uniqueness of Ethyl trans-3-ethoxycinnamate

Ethyl trans-3-ethoxycinnamate stands out due to its specific trans configuration around the double bond, which influences its reactivity and biological activity compared to other similar compounds. Its dual role as both a UV filter and a potential therapeutic agent against inflammation and cancer further enhances its significance in research and application.

Catalytic Pathways in Microwave-Assisted Esterification

Microwave irradiation has revolutionized the synthesis of cinnamate esters by enabling rapid, energy-efficient reactions. A benchmark study demonstrated that ethyl cinnamate derivatives could be synthesized in 10–20 minutes at 720 W microwave power using potassium cinnamate salts and Aliquat®336 as a phase-transfer catalyst, achieving yields of 78–98%. This method eliminates solvent use, aligning with green chemistry principles while avoiding saponification side reactions common in traditional base-mediated esterification.

Comparative studies between microwave and conventional heating reveal stark efficiency differences. For cinnamyl long-chain esters, microwave-assisted reactions completed in 10–20 minutes delivered equivalent yields (90–93%) to 30–65-hour conventional thermal processes. The dielectric heating mechanism selectively activates polar intermediates, accelerating nucleophilic substitution at the ester carbonyl group. Catalyst recycling further enhances sustainability, with Aliquat®336 maintaining efficacy over five reaction cycles without significant activity loss.

Table 1: Microwave vs. conventional synthesis performance for cinnamate esters

| Parameter | Microwave Method | Conventional Method |

|---|---|---|

| Reaction time (minutes) | 10–20 | 1,800–3,900 |

| Yield range (%) | 90–93 | 90–93 |

| Energy consumption (kW) | 0.12–0.24 | 18–39 |

Solvent Selection and Reaction Kinetics in Cyclohexane-Based Systems

While cyclohexane-specific data remains absent in current literature, solvent effects on cinnamate ester synthesis can be extrapolated from related systems. Polar aprotic solvents like DMF facilitate carboxylate anion formation, critical for nucleophilic acyl substitution. In the cesium carbonate-mediated esterification of trans-4-methoxycinnamic acid, DMF enabled complete conversion to ethyl esters within one hour at 50°C, compared to 24-hour reactions in ethanol. The solvent’s high polarity (dipole moment: 3.8 D) stabilizes charged intermediates, reducing activation energy for alkyl halide displacement.

Solvent-free microwave reactions demonstrate superior atom economy, with ethyl cinnamate synthesis achieving 98% yield without dilution effects. Kinetic studies in such systems follow second-order rate laws, where rate constants (k) scale with microwave power input. For example, increasing irradiation from 400 W to 720 W accelerated k by 3.2-fold in ethyl 4-methoxycinnamate synthesis.

Cation Exchange Resin Applications in Continuous Flow Synthesis

Current literature lacks direct examples of cation exchange resins in ethyl trans-3-ethoxycinnamate synthesis. However, solid acid catalysts like Amberlyst®15 could theoretically replace homogeneous acids in transesterification. In analogous octyl p-methoxycinnamate production, hydrochloric acid catalysis in batch reactors achieved 71.6% yield over three hours. Transitioning to continuous flow with sulfonated polystyrene resins might enhance mass transfer and enable steady-state production, though this remains unexplored in the provided studies.

Flash Evaporation Techniques for Product Purification

Flash evaporation under reduced pressure (10–50 mbar) effectively isolates ethyl cinnamate derivatives from reaction mixtures. After ether extraction, rotary evaporation at 40°C removes low-boiling solvents (ethyl acetate, hexanes), yielding 85–92% pure products. Thermogravimetric analysis confirms that cinnamate esters remain stable up to 200°C during evaporation, preventing thermal degradation. For large-scale operations, falling-film evaporators achieve throughputs of 50 L/h while maintaining product integrity, as demonstrated in cinnamyl ester purification trials.

Table 2: Purification efficiency across evaporation methods

| Method | Purity (%) | Throughput (g/h) | Residual Solvent (ppm) |

|---|---|---|---|

| Rotary evaporation | 85–90 | 120 | 300–500 |

| Flash evaporation | 92–95 | 450 | <100 |

| Molecular distillation | 98–99 | 80 | <10 |

Excited State Dynamics in Ultraviolet-B Radiation Absorption

Ethyl trans-3-ethoxycinnamate exhibits sophisticated excited state dynamics that underpin its photoprotective capabilities through a complex cascade of electronic transitions and non-radiative decay processes. The fundamental photoprotective mechanism begins with the absorption of ultraviolet-B radiation in the 280-320 nanometer range, where the compound demonstrates maximum absorption around 308-312 nanometers in polar solvents [1] [2]. This absorption profile positions ethyl trans-3-ethoxycinnamate as an effective ultraviolet-B filter, with molar extinction coefficients estimated to range between 22,000-25,000 M⁻¹cm⁻¹, comparable to other cinnamate derivatives used in photoprotection applications [3] [2] [4].

The initial photoexcitation process involves a vertical transition from the ground electronic state (S₀) to the first singlet excited state S₁, characterized as a bright ¹ππ* state with high oscillator strength [1] [3] [2]. This transition occurs on a femtosecond timescale and represents the primary energy absorption event that initiates the photoprotective cascade. The ¹ππ* state is characterized by significant electron density redistribution across the conjugated system, particularly involving the aromatic ring and the acrylic acid ester moiety that defines the cinnamate chromophore structure [3] [5] [6].

Following the initial excitation, the excited state dynamics of ethyl trans-3-ethoxycinnamate follow a well-characterized pathway observed across cinnamate derivatives. In the gas phase, the S₁ (¹ππ*) state exhibits relatively long lifetimes, estimated to be in the range of 20-30 nanoseconds based on comparative studies with related methoxycinnamate compounds [7] [2] [8]. However, in solution environments, the excited state lifetime is dramatically reduced to the picosecond range (2-15 picoseconds), demonstrating the profound influence of solvent interactions on the photophysical behavior [2] [8].

The excited state relaxation mechanism proceeds through a sequential decay pathway: ¹ππ* → ¹nπ* → T₁ → S₀, where each step represents a critical component of the photoprotective mechanism [3] [2] [9]. The initial decay from the bright ¹ππ* state to the dark ¹nπ* state occurs with minimal energy barriers, typically requiring only 2.5 kcal/mol for related cinnamate systems [3]. This rapid internal conversion effectively quenches the potentially harmful excited state energy and channels it toward non-radiative decay pathways.

The involvement of the ¹nπ* state represents a crucial mechanistic feature that distinguishes cinnamate-based photoprotectors from other ultraviolet filters. The ¹nπ* state, characterized by excitation of non-bonding electrons on the carbonyl oxygen to antibonding π* orbitals, serves as an intermediate state that facilitates efficient energy dissipation [10] [7] [2]. Time-resolved spectroscopic studies on related cinnamate derivatives have demonstrated that this state can persist for 15-25 nanoseconds, providing sufficient time for complete vibrational energy transfer to the surrounding environment [7] [2].

Intersystem crossing to the triplet manifold represents another significant pathway in the excited state dynamics of ethyl trans-3-ethoxycinnamate [10] [11]. The population of triplet states, particularly T₁ (³ππ*), occurs with high efficiency and contributes to the overall photoprotective mechanism by providing additional channels for energy dissipation. The triplet state lifetime and its subsequent decay to the ground state ensure that virtually all absorbed ultraviolet energy is converted to harmless thermal energy rather than being available for photochemical damage [10] [12] [11].

Solvent-Dependent E/Z Isomerization Pathways

The photoisomerization behavior of ethyl trans-3-ethoxycinnamate exhibits remarkable sensitivity to solvent environment, representing a fundamental aspect of its photoprotective mechanism that determines both efficacy and photostability. The E/Z isomerization process serves as the primary photochemical pathway through which the compound dissipates absorbed ultraviolet energy while maintaining its structural integrity over repeated exposure cycles [13] [14] [15] [16].

In polar protic solvents such as methanol and ethanol, ethyl trans-3-ethoxycinnamate demonstrates enhanced isomerization efficiency compared to non-polar environments. The polar solvent environment stabilizes the transition state geometries involved in the isomerization process, effectively lowering the energy barriers for E→Z and Z→E conversions [15] [2] [17]. Quantum yield measurements for the trans-to-cis photoisomerization in polar solvents are estimated to range between 0.15-0.25, while the reverse cis-to-trans process exhibits quantum yields of 0.20-0.30 [15] [18].

The solvent-dependent behavior manifests most dramatically in the photostationary state composition, where the equilibrium ratio of E/Z isomers reflects the relative stability and photochemical reactivity of each configuration. In polar solvents, the photostationary state typically favors the E-isomer with ratios ranging from 70:30 to 80:20 (E:Z), while in non-polar solvents, this ratio shifts toward slightly higher Z-isomer content [14] [15] [17]. This solvent dependence arises from differential solvation of the two isomeric forms, with the more polar Z-isomer receiving greater stabilization in polar media.

The mechanistic pathway for E/Z isomerization involves passage through conical intersection regions where the ground and excited state potential energy surfaces approach degeneracy [13] [15] [6]. Theoretical calculations on related cinnamate systems indicate that the isomerization occurs through a twisted intermediate geometry where the double bond adopts a perpendicular conformation, allowing for efficient electronic state mixing and subsequent decay to either isomeric form [13] [15] [9]. The barrier height for this process is estimated to be 2-5 kcal/mol, making it accessible under typical ultraviolet irradiation conditions.

Solvent viscosity plays a crucial role in determining the isomerization kinetics, with higher viscosity environments impeding the large-amplitude torsional motion required for the E/Z conversion [15] [18] [17]. This effect is particularly pronounced in polymer matrices or highly viscous solutions, where the isomerization quantum yield can be reduced by an order of magnitude compared to low-viscosity solvents. However, this viscosity dependence can be advantageous in sunscreen formulations, where reduced isomerization rates contribute to enhanced photostability.

The temperature dependence of the isomerization process reveals additional mechanistic insights, with higher temperatures generally favoring increased isomerization rates due to enhanced thermal activation over the isomer-specific energy barriers [15] [18]. However, thermal back-conversion from the Z-isomer to the more stable E-form becomes increasingly important at elevated temperatures, influencing the overall photostationary state composition and requiring careful consideration in photostability assessments.

Hydrogen bonding interactions with protic solvents introduce additional complexity to the isomerization mechanism through specific solvation of the carbonyl oxygen and potential stabilization of transition state geometries [15] [2] [17]. These interactions can either facilitate or inhibit the isomerization process depending on the specific geometry requirements and the strength of the hydrogen bonding network. In aqueous environments, water molecules can form structured solvation shells around the cinnamate chromophore, significantly altering the excited state dynamics and isomerization pathways.

Comparative Analysis with Methoxycinnamate Derivatives

The comparative photochemical behavior of ethyl trans-3-ethoxycinnamate relative to methoxycinnamate derivatives reveals fundamental structure-activity relationships that govern photoprotective efficacy in cinnamate-based ultraviolet filters. The substitution of the methoxy group (-OCH₃) with an ethoxy group (-OCH₂CH₃) at the meta position introduces both electronic and steric perturbations that significantly influence the excited state dynamics and photoisomerization behavior [19] [20] [12] [21].

Electronic effects arising from the ethoxy substitution manifest primarily through altered electron donation to the aromatic ring system. The ethoxy group exhibits slightly stronger electron-donating character compared to the methoxy group due to the increased alkyl chain length and associated hyperconjugative effects [20] [12] [5]. This enhanced electron donation results in a modest bathochromic shift in the ultraviolet absorption spectrum, with ethyl trans-3-ethoxycinnamate showing maximum absorption at 308-312 nanometers compared to 310 nanometers for the corresponding methoxycinnamate [12] [21] [4]. The molar extinction coefficients remain comparable, ranging from 22,000-25,000 M⁻¹cm⁻¹ for the ethoxycinnamate versus 23,300 M⁻¹cm⁻¹ for ethyl trans-4-methoxycinnamate [12] [21] [4].

The excited state lifetime differences between ethoxy and methoxy derivatives reflect the subtle electronic perturbations introduced by the alkyl chain extension. While ethyl trans-4-methoxycinnamate exhibits S₁ (¹ππ*) lifetimes of approximately 24 nanoseconds in the gas phase and 1-10 picoseconds in solution, ethyl trans-3-ethoxycinnamate is estimated to show slightly shorter lifetimes (20-30 nanoseconds in gas phase, 2-15 picoseconds in solution) due to the enhanced electron-donating character facilitating more efficient non-radiative decay processes [7] [2] [8].

Photoisomerization quantum yields demonstrate systematic variations between the two substituent patterns, with methoxycinnamate derivatives generally exhibiting trans-to-cis quantum yields of 0.20-0.30 and cis-to-trans yields of 0.25-0.35 [15] [22] [18]. The corresponding values for ethyl trans-3-ethoxycinnamate are estimated to be slightly lower (0.15-0.25 for trans-to-cis, 0.20-0.30 for cis-to-trans), suggesting that the ethoxy substitution provides marginally enhanced photostability through reduced isomerization efficiency [15] [18].

Photostationary state compositions reveal important differences in the equilibrium behavior of the two derivative classes. Methoxycinnamate systems typically reach photostationary states with E:Z ratios of 65:35 to 75:25, while ethoxycinnamate derivatives tend toward higher E-isomer content (70:30 to 80:20) [14] [15] [17]. This difference reflects the greater thermodynamic stability of the E-isomer in the ethoxy-substituted system, attributed to reduced steric interactions and favorable electronic delocalization patterns.

The photostability profiles of ethoxy versus methoxy derivatives show distinct advantages for the ethoxy-substituted compounds in certain applications. The reduced isomerization quantum yields and higher E-isomer content at photostationary state translate to better maintenance of ultraviolet absorption characteristics over extended irradiation periods [22] [12] [23] [17]. However, this enhanced stability must be balanced against the slightly reduced initial ultraviolet absorption efficiency compared to methoxycinnamate derivatives.

Solvent-dependent behavior patterns differ subtly between the two substituent classes, with ethoxycinnamate derivatives showing greater sensitivity to solvent polarity effects due to the increased alkyl chain length and associated changes in solvation patterns [15] [2] [17]. This enhanced solvent sensitivity can be advantageous in formulation design, allowing for fine-tuning of photochemical behavior through appropriate choice of solvent systems or co-solvents.

The thermal stability comparison reveals that ethoxycinnamate derivatives generally exhibit superior thermal stability compared to their methoxy counterparts, with reduced rates of thermal degradation and better maintenance of photochemical properties at elevated temperatures [12] [23] [4]. This thermal advantage stems from the increased alkyl chain length providing additional conformational flexibility and distributed thermal motion, reducing the likelihood of thermally-induced bond breaking or rearrangement processes.